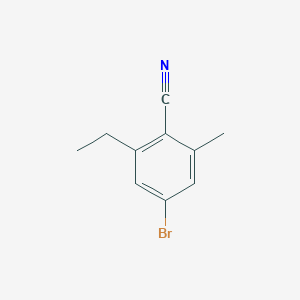![molecular formula C25H35N3O3 B12095368 2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is a synthetic compound with a complex structure that includes a hydroxyphenylethyl group, valine, leucine, and an anilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide typically involves the following steps:
Formation of the Hydroxyphenylethyl Group: This step involves the reaction of phenylacetaldehyde with a suitable reducing agent to form 2-hydroxy-1-phenylethanol.
Peptide Bond Formation: The hydroxyphenylethyl group is then coupled with valine and leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Anilide Formation: Finally, the resulting peptide is reacted with aniline under suitable conditions to form the anilide moiety.
Industrial Production Methods: Industrial production of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the hydroxyphenylethyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the peptide backbone can be reduced to form an alcohol.
Substitution: The anilide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-oxo-1-phenylethanol.
Reduction: Formation of 2-hydroxy-1-phenylethanol.
Substitution: Formation of substituted anilides.
Scientific Research Applications
N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological pathways involving peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenylethyl group may interact with active sites of enzymes, while the peptide backbone can mimic natural peptides, influencing biological pathways. The anilide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-amide
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-ester
- N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-thioester
Comparison: N-((RS)-2-Hydroxy-1-phenyl-ethyl)-Val-Leu-anilide is unique due to its anilide moiety, which may confer distinct chemical and biological properties compared to its amide, ester, and thioester analogs. The anilide group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H35N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C25H35N3O3/c1-17(2)15-21(24(30)26-20-13-9-6-10-14-20)28-25(31)23(18(3)4)27-22(16-29)19-11-7-5-8-12-19/h5-14,17-18,21-23,27,29H,15-16H2,1-4H3,(H,26,30)(H,28,31) |
InChI Key |
ZQVWSJFZTHUZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)



![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)
